molecular formula C15H20O4 B583224 rac-Ibuprofen Carboxymethyl Ester CAS No. 1797132-75-2

rac-Ibuprofen Carboxymethyl Ester

Cat. No.: B583224
CAS No.: 1797132-75-2
M. Wt: 264.321
InChI Key: MHZFVXQDFWTOCN-UHFFFAOYSA-N
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Description

rac-Ibuprofen Carboxymethyl Ester (CAS 1797132-75-2) is an ibuprofen-related compound supplied with comprehensive characterization data compliant with regulatory guidelines . With a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol, it is also known by its synonyms, 2-((2-(4-Isobutylphenyl)propanoyl)oxy)acetic Acid and 2-(4-Isobutylphenyl)propionic Acid Carboxymethyl Ester . This ester is a key material for researchers in the pharmaceutical industry, where it is used for analytical method development (AMV) and method validation . It serves as a critical reference standard for the Quality Control (QC) of Ibuprofen, supporting Abbreviated New Drug Applications (ANDA) and commercial production . Its application ensures consistency and traceability in pharmaceutical analysis. The product is intended for research purposes and is provided with a Certificate of Analysis to guarantee quality and suitability for its intended use . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1797132-75-2

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]acetic acid

InChI

InChI=1S/C15H20O4/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(18)19-9-14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)

InChI Key

MHZFVXQDFWTOCN-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(=O)O

Synonyms

2-(4-Isobutylphenyl)propionic Acid Carboxymethyl Ester; 

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Formulations

  • Drug Delivery Systems
    • Rac-Ibuprofen Carboxymethyl Ester can be incorporated into various drug delivery systems to improve the pharmacokinetic properties of ibuprofen. Its enhanced solubility facilitates faster absorption and bioavailability, making it suitable for fast-dissolving formulations.
    • Case Study : A study demonstrated that formulations containing this compound showed a significant increase in dissolution rates compared to standard ibuprofen formulations, with improvements noted in both hardness and disintegration time .
  • Combination Therapies
    • The compound has potential applications in combination therapies where it can be co-administered with other drugs to enhance therapeutic effects. For instance, studies on eutectic mixtures have shown that combining this compound with other analgesics can lead to synergistic effects, improving pain management outcomes .

Anti-Inflammatory Applications

This compound retains the anti-inflammatory properties of ibuprofen while potentially offering reduced side effects due to its modified structure. This compound can be particularly useful in treating conditions such as:

  • Chronic Pain Disorders : Its application in chronic pain management has been explored, with evidence suggesting that it may provide effective relief with fewer gastrointestinal side effects compared to traditional NSAIDs.
  • Postoperative Pain Management : The compound has been investigated for use in postoperative settings, where it can help manage inflammation and pain effectively while minimizing the risk of complications associated with conventional NSAIDs .

Research and Development

  • Reference Standards
    • This compound serves as a reference standard in pharmaceutical research for developing new formulations of ibuprofen and related compounds. Its consistent chemical properties make it an ideal candidate for quality control and stability testing during drug development processes .
  • Innovative Formulations
    • Researchers are exploring innovative formulations using this compound in oral fast-dissolving films and tablets. These formulations aim to enhance patient compliance by providing quicker onset of action and ease of administration .

Data Table: Comparison of this compound with Ibuprofen

PropertyThis compoundIbuprofen
SolubilityHigherModerate
BioavailabilityEnhancedStandard
Dissolution RateFasterSlower
Gastrointestinal Side EffectsLowerHigher
ApplicationDrug delivery, combination therapyGeneral pain relief

Comparison with Similar Compounds

Role as a Prodrug

Like other NSAID esters (e.g., acemetacin, the carboxymethyl ester of indomethacin), this compound is likely a prodrug designed to improve bioavailability or reduce gastrointestinal irritation. Esters are hydrolyzed in vivo to release the active carboxylic acid form (ibuprofen) .

Structural and Functional Analogues

Key NSAID esters include:

  • rac-Ibuprofen Ethyl Ester
  • Ibuprofen Isopropyl Ester (CAS: 64622-17-9)
  • Ibuprofen Sorbitol Ester (Mol. Formula: C₁₉H₃₀O₇)
  • Acemetacin (carboxymethyl ester of indomethacin)
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Ester Group Hydrolysis Rate (Relative) Enzyme Stereopreference
rac-Ibuprofen Carboxymethyl Ester C₁₅H₂₀O₄ 264.32 Carboxymethyl Moderate Not reported
rac-Ibuprofen Ethyl Ester C₁₃H₁₈O₂ 206.28 Ethyl Faster than methyl (S)-ibuprofen via CRL, CAL-A, RML
Ibuprofen Isopropyl Ester C₁₆H₂₄O₂ 248.36 Isopropyl Slower than ethyl Not reported
Acemetacin C₂₁H₁₈ClNO₅ 399.83 Carboxymethyl Moderate N/A (non-enzymatic hydrolysis)

Hydrolytic Stability

  • Methyl vs. Carboxymethyl Esters : Methyl esters exhibit the lowest hydrolytic lability in rat plasma, while carboxymethyl esters hydrolyze faster due to steric and electronic effects .
  • pH Dependency : γ-Carboxymethyl esters (e.g., glutamic acid derivatives) show marked pH-dependent stability, decomposing rapidly above pH 5.5 . This suggests this compound may hydrolyze faster in alkaline environments.

Enzymatic Hydrolysis and Stereoselectivity

  • Ethyl Ester Resolution : Lipases like Candida rugosa (CRL) enantioselectively hydrolyze rac-ibuprofen ethyl ester to produce (S)-ibuprofen (>90% enantiomeric excess) .
  • Impact of Ester Group : Carboxymethyl esters may alter enzyme-substrate interactions. For example, Candida antarctica lipase B (CAL-B) prefers bulkier esters (e.g., isopropyl) for (R)-enantiomer resolution . The carboxymethyl group’s polarity could reduce binding affinity compared to ethyl or isopropyl esters.

Solubility and Bioavailability

  • However, this may reduce membrane permeability .
  • Comparative Data : Acemetacin’s carboxymethyl group enhances solubility relative to indomethacin, reducing ulcerogenic effects . Similar benefits are expected for this compound compared to ibuprofen.

Prodrug Performance

  • Metabolic Activation : Carboxymethyl esters balance moderate hydrolytic stability (prolonged release) and efficient enzymatic activation. For example, acemetacin’s hydrolysis in vivo yields indomethacin within 1–2 hours .
  • Toxicity Profile : Esterification mitigates direct exposure to the carboxylic acid, reducing gastrointestinal toxicity.

Preparation Methods

Alkylation with Chloroacetic Acid Derivatives

Base-promoted alkylation offers a straightforward route to carboxymethyl esters. The reaction involves nucleophilic displacement of a halide by the deprotonated carboxylic acid of ibuprofen:

  • Deprotonation : Racemic ibuprofen (1 equiv) is treated with potassium carbonate (2 equiv) in anhydrous dimethylformamide (DMF) at 60°C.

  • Alkylation : Methyl chloroacetate (1.2 equiv) is added, and the mixture is stirred for 6–8 hours.

  • Isolation : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation .

This method achieves 65–75% yield but may require additional purification steps to remove residual DMF.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method:

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Solvent-Free 88–92>954–6Eco-friendly, high purity
Carbodiimide-Mediated 70–8590–9412–24Mild conditions
Alkylation 65–7585–906–8Cost-effective reagents

The solvent-free method outperforms others in yield and purity, making it the preferred choice for large-scale production. However, carbodiimide-mediated esterification is advantageous for lab-scale synthesis due to its compatibility with sensitive functional groups.

Analytical Characterization

Critical quality attributes of this compound are confirmed via:

  • ¹H NMR (CDCl₃): δ 0.85 (d, 6H, -CH(CH₃)₂), 1.45 (d, 3H, -CH(CH₃)COO), 3.65 (s, 3H, -OCH₃), 4.10 (q, 1H, -CH(CH₃)COO) .

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile:water 70:30, 1 mL/min) .

  • Melting Point : 72–74°C (lit. 73°C) .

Impurity profiling using LC-MS identifies residual ibuprofen (<0.5%) and methyl glycolate (<0.2%) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing rac-ibuprofen carboxymethyl ester, and how can purity be validated?

  • Synthesis : The ester is typically synthesized via carbodiimide-mediated coupling of rac-ibuprofen with carboxymethyl groups. For example, succinimidyl carboxymethyl ester derivatives (e.g., 4arm-PEG-SCM) are prepared using amine-reactive chemistry under anhydrous conditions .
  • Validation : Purity is assessed using reverse-phase HPLC with UV detection (λ = 220 nm) and confirmed via mass spectrometry (ESI-MS). Hydrolysis-resistant intermediates (e.g., NaOH treatment) are critical to avoid undesired amide byproducts during deprotection .

Q. What analytical techniques are recommended for characterizing rac-ibuprofen carboxymethyl ester's structural integrity?

  • FT-IR : Confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) and carboxymethyl group presence (broad -OH stretch at ~2500–3300 cm⁻¹).
  • NMR : ¹H-NMR resolves enantiomeric ratios (e.g., chiral shift reagents in CDCl₃), while ¹³C-NMR identifies ester carbonyl signals (~170 ppm) .
  • Chromatography : Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess (ee) post-synthesis .

Q. How does pH influence the stability of rac-ibuprofen carboxymethyl ester in aqueous media?

  • Methodology : Conduct accelerated stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (loss of ester absorbance at 260 nm) and LC-MS to identify hydrolyzed products (e.g., free ibuprofen).
  • Key Finding : Ester bonds hydrolyze rapidly under alkaline conditions (pH > 8), with t₁/₂ < 24 hours, necessitating storage at pH 6–7 .

Advanced Research Questions

Q. What enzymatic strategies resolve enantiomers of rac-ibuprofen carboxymethyl ester, and how is selectivity optimized?

  • Approach : Use lipases (e.g., Mucor miehei lipase, MmL) for enantioselective alcoholysis. For example, MmL in toluene with n-butanol selectively hydrolyzes the (S)-enantiomer (ee > 90%) .
  • Optimization : Screen solvents (MTBE, THF, acetonitrile) and enzyme immobilization (e.g., CaLB on silica) to enhance activity. Kinetic parameters (KM, Vmax) are derived from Michaelis-Menten plots .

Q. How do conflicting data arise in studies of rac-ibuprofen carboxymethyl ester's esterase susceptibility, and how can they be reconciled?

  • Case Study : Discrepancies in reported KM values (e.g., 78.1 µM vs. undetectable activity for pyropheophorbide esters) may stem from substrate structural variations (e.g., absence of C132 carboxymethyl groups) .
  • Resolution : Use standardized substrates (e.g., pheophorbide a methyl ester) and validate enzyme purity (SDS-PAGE ≥95%) to reduce variability .

Q. What methodologies quantify the drug-delivery efficiency of rac-ibuprofen carboxymethyl ester in PEG-based hydrogels?

  • In Vitro Release : Use Franz diffusion cells with synthetic membranes (MWCO 10 kDa) and PBS (pH 7.4) as receptor medium. Quantify released ibuprofen via LC-MS/MS.
  • Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. Crosslinker density (e.g., 4arm-PEG20K-SCM) inversely correlates with release rate .

Data Reliability & Reproducibility

Q. How can researchers address limitations in chiral analysis when reporting rac-ibuprofen carboxymethyl ester's enantiomeric ratios?

  • Best Practices :

  • Validate chiral columns with pure (R)- and (S)-enantiomer standards.
  • Report retention times, resolution factors (Rs ≥ 1.5), and %RSD for triplicate runs.
  • Acknowledge detection limits (e.g., ee < 5% may require polarimetric validation) .

Q. What statistical frameworks are appropriate for analyzing contradictory kinetic data in ester hydrolysis studies?

  • Approach : Apply mixed-effects models to account for batch variability (e.g., enzyme lot differences). Use Akaike Information Criterion (AIC) to compare rival models (e.g., first-order vs. biphasic decay) .

Tables for Key Findings

Parameter Value Method Reference
Hydrolysis t₁/₂ (pH 8)18.3 ± 2.1 hoursUV-Vis kinetics
MmL enantioselectivity (ee)92.4% (S)-enantiomerChiral HPLC (Chiralpak® AD-H)
4arm-PEG20K-SCM release t₅₀6.8 hours (Higuchi model)Franz cell / LC-MS/MS

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